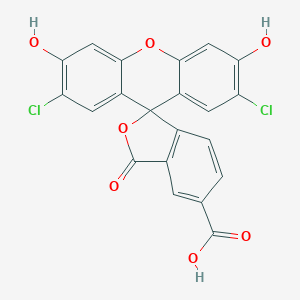

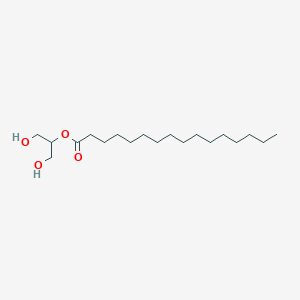

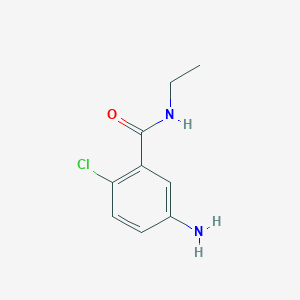

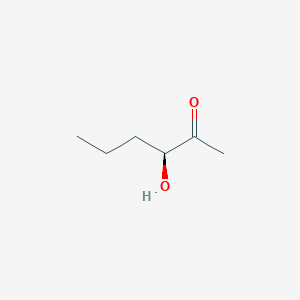

![molecular formula C9H14O5 B134344 (3aR,6R,6aR)-6-(羟甲基)-2,2,3a-三甲基-6,6a-二氢呋喃[3,4-d][1,3]二氧杂环-4-酮 CAS No. 23709-41-3](/img/structure/B134344.png)

(3aR,6R,6aR)-6-(羟甲基)-2,2,3a-三甲基-6,6a-二氢呋喃[3,4-d][1,3]二氧杂环-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar molecules. For instance, the synthesis of related furanone and dioxolane derivatives is described, which are important in the context of medicinal chemistry, particularly as ligands for HIV protease inhibitors .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including stereoselective photochemical reactions, enzymatic asymmetric reductions, and ring-closing metathesis reactions. For example, the synthesis of a high-affinity nonpeptidal ligand for an HIV protease inhibitor utilized a stereoselective photochemical 1,3-dioxolane addition to a furanone derivative, followed by enzymatic processes to achieve high enantiomeric excess . Another synthesis pathway for a benzofuran derivative involved a Diels-Alder reaction, selective reduction, and hydrogenation steps to achieve complete diastereoselectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the crystal and molecular structure of a derivative of a natural tobacco constituent was established through X-ray crystallography, which provided insights into the relative configuration of the molecule . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can inform the design of new compounds with desired biological activities.

Chemical Reactions Analysis

The papers describe several chemical reactions that are relevant to the synthesis of complex organic molecules. These include asymmetric aldol reactions mediated by chiral catalysts , enzymatic reductions that introduce chirality at specific positions , and regioselective reactions for the synthesis of natural products . These reactions are important for constructing molecules with precise stereochemistry, which is often critical for their biological function.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one," they do provide information on the properties of structurally related compounds. For example, enzymatic synthesis can produce chiral molecules with high enantiomeric excess, which is a measure of purity in terms of stereochemistry . The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and are important for their practical application in medicinal chemistry.

科学研究应用

木质素模型化合物中 β-O-4 键断裂的机理

对二聚非酚性 β-O-4 型木质素模型化合物酸解的研究揭示了 β-O-4 键断裂机理的重要见解,突出了 γ-羟甲基的存在的重要性。这项研究对于了解木质素(一种重要的生物质成分)的降解和利用,以生产有价值的化学品和燃料至关重要 (T. Yokoyama, 2015).

乙氧喹啉类似物的抗氧化应用

已经研究了抗氧化剂乙氧喹啉及其类似物在保护鱼粉中宝贵的多不饱和脂肪酸免受氧化方面的功效,证明了类似化合物在食品保鲜和安全中的关键作用 (A. J. de Koning, 2002).

生物质转化为有价值的化学品

5-羟甲基糠醛 (HMF),一种与查询化学品在结构上相关的化合物,是一种源自植物生物质的多功能平台化学品。它已被确定为生产各种有价值化学品(包括单体、聚合物和燃料)的关键中间体,突出了相关化合物在可持续化学合成中的潜在用途 (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

有机合成和精细化学品生产

对 5-羟甲基糠醛 (5-HMF) 在有机合成中的应用的研究强调了其作为制造精细化学品的基础原料的价值。这突出了结构相似的化合物在为化学工业开发可再生碳源方面做出的潜在贡献 (Weigang Fan, C. Verrier, Y. Queneau, F. Popowycz, 2019).

酶辅助修复有机污染物

研究将酶与氧化还原介质相结合用于修复废水中的有机污染物,突出了化学化合物在提高酶降解过程效率方面的潜在应用。这项研究为处理工业废水中的难降解化合物开辟了新途径,表明类似化学化合物在环境修复中发挥作用 (Maroof Husain, Q. Husain, 2007).

属性

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTORQZQZELCRKV-HCVRKRLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2(O1)C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H](OC1=O)CO)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。